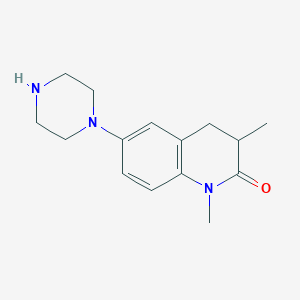amine](/img/structure/B13244275.png)
[(3-Bromothiophen-2-yl)methyl](2-methylbutan-2-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromothiophen-2-yl)methylamine is an organic compound featuring a brominated thiophene ring attached to a methylamine group, which is further substituted with a 2-methylbutan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromothiophen-2-yl)methylamine typically involves the bromination of thiophene followed by a series of substitution reactions. The general synthetic route includes:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of the Methylamine Derivative: The brominated thiophene is then reacted with a suitable amine, such as methylamine, under controlled conditions to form the [(3-Bromothiophen-2-yl)methyl]amine intermediate.
Substitution with 2-Methylbutan-2-yl Group: The final step involves the substitution of the amine group with a 2-methylbutan-2-yl group, typically using a Grignard reagent or an organolithium compound.
Industrial Production Methods
Industrial production of (3-Bromothiophen-2-yl)methylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromothiophen-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Applications De Recherche Scientifique
(3-Bromothiophen-2-yl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in binding studies and receptor activation.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3-Bromothiophen-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring can participate in π-π interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
(3-Bromothiophen-2-yl)methylamine can be compared with other brominated thiophene derivatives, such as:
- (3-Bromothiophen-2-yl)methylamine
- (5-Bromothiophen-2-yl)methylamine
These compounds share similar structural features but differ in their substitution patterns and functional groups, which can lead to variations in their chemical reactivity and biological activity. (3-Bromothiophen-2-yl)methylamine is unique due to the presence of the 2-methylbutan-2-yl group, which can influence its steric and electronic properties, making it distinct in its applications and interactions.
Propriétés
Formule moléculaire |
C10H16BrNS |
|---|---|
Poids moléculaire |
262.21 g/mol |
Nom IUPAC |
N-[(3-bromothiophen-2-yl)methyl]-2-methylbutan-2-amine |
InChI |
InChI=1S/C10H16BrNS/c1-4-10(2,3)12-7-9-8(11)5-6-13-9/h5-6,12H,4,7H2,1-3H3 |
Clé InChI |
FCYFWPHXYJYAFF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)NCC1=C(C=CS1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


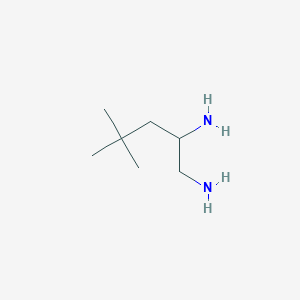
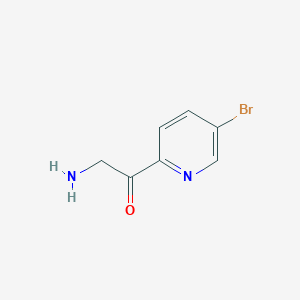
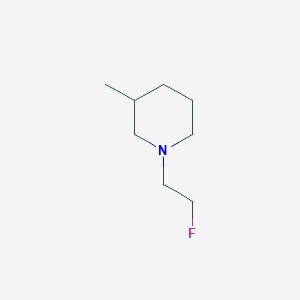
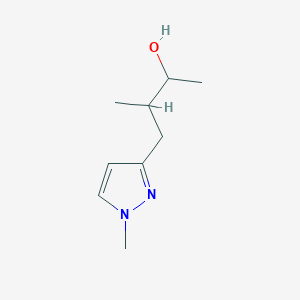
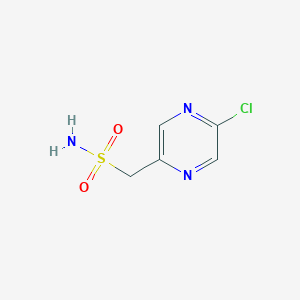
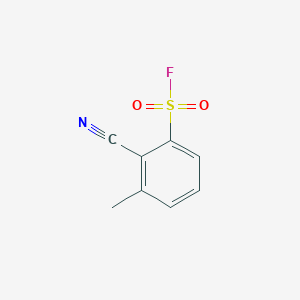
![tert-Butyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13244230.png)
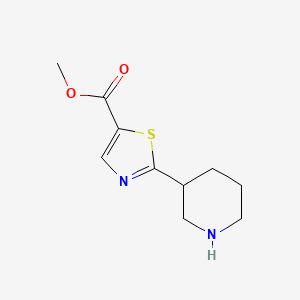
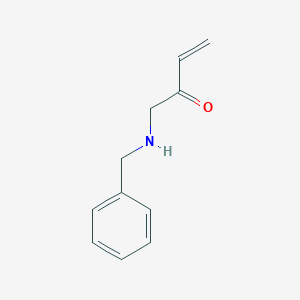

![1-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13244272.png)

![N-Propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13244284.png)
